molecular formula C7H7ClF3NO B15222988 3-(Difluoromethoxy)-2-fluoroaniline hydrochloride

3-(Difluoromethoxy)-2-fluoroaniline hydrochloride

Cat. No.: B15222988
M. Wt: 213.58 g/mol
InChI Key: IFKPCTQHNMJFED-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is a chemical compound that features a difluoromethoxy group and a fluoroaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(Difluoromethoxy)-2-fluoroaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)aniline: Lacks the additional fluorine atom, which may affect its chemical reactivity and biological activity.

    2-Fluoroaniline: Does not have the difluoromethoxy group, resulting in different chemical properties and applications.

    3-(Difluoromethoxy)phenylacetylene:

Uniqueness

3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is unique due to the presence of both the difluoromethoxy and fluoroaniline groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its performance in various applications .

Properties

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

IUPAC Name

3-(difluoromethoxy)-2-fluoroaniline;hydrochloride

InChI

InChI=1S/C7H6F3NO.ClH/c8-6-4(11)2-1-3-5(6)12-7(9)10;/h1-3,7H,11H2;1H

InChI Key

IFKPCTQHNMJFED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)N.Cl

Origin of Product

United States

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